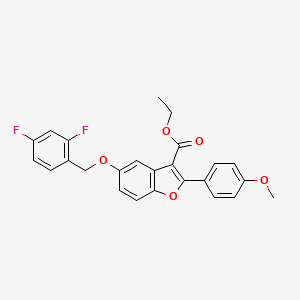

Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate

説明

Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate is a benzofuran-based small molecule featuring a substituted benzofuran core. Its structure includes:

- A benzofuran ring substituted at position 2 with a 4-methoxyphenyl group.

- A 5-((2,4-difluorobenzyl)oxy) substituent, introducing fluorine atoms at the 2- and 4-positions of the benzyl moiety.

- An ethyl ester at position 3, a common functional group for modulating solubility and bioavailability.

This compound is structurally analogous to intermediates in medicinal chemistry programs targeting enzyme inhibitors, particularly in antiviral or anti-inflammatory drug discovery .

特性

分子式 |

C25H20F2O5 |

|---|---|

分子量 |

438.4 g/mol |

IUPAC名 |

ethyl 5-[(2,4-difluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C25H20F2O5/c1-3-30-25(28)23-20-13-19(31-14-16-4-7-17(26)12-21(16)27)10-11-22(20)32-24(23)15-5-8-18(29-2)9-6-15/h4-13H,3,14H2,1-2H3 |

InChIキー |

FLLJDNLEOSHXIV-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-difluorobenzyl bromide and a base such as potassium carbonate.

Esterification: The carboxylic acid group on the benzofuran core can be esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.

Methoxyphenyl Substitution: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

化学反応の分析

科学研究への応用

医薬品化学: この化合物の独特な構造は、特に疾患経路に関与する特定の酵素や受容体の潜在的な阻害剤としての、創薬のための候補となっています。

材料科学: その化学的特性は、有機半導体や発光ダイオード(LED)などの新素材の開発に役立つ可能性があります。

生物学的研究: この化合物は、酵素活性や細胞シグナル伝達経路などの生物学的プロセスを研究するためのプローブとして使用できます。

産業用途: 医薬品、農薬、特殊化学品で使用されるより複雑な分子の合成における中間体として役立つ可能性があります。

科学的研究の応用

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors involved in disease pathways.

Materials Science: Its chemical properties may be exploited in the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).

Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.

作用機序

5-((2,4-ジフルオロベンジル)オキシ)-2-(4-メトキシフェニル)ベンゾフラン-3-カルボン酸エチルの作用機序は、その特定の用途によって異なります。医薬品化学では、標的酵素または受容体に結合してその活性を阻害することで作用する可能性があります。関与する分子標的と経路には、以下が含まれます。

酵素阻害: この化合物は、酵素の活性部位またはアロステリック部位に結合して、基質の結合または触媒作用を阻害することで酵素を阻害する可能性があります。

受容体調節: 細胞シグナル伝達経路に影響を与えるアゴニストまたはアンタゴニストとして作用することで、受容体活性を調節する可能性があります。

類似化合物との比較

生物活性

Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family. Its complex structure, characterized by a benzofuran core and various substituents, suggests significant potential for diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C25H20F2O5

- Molecular Weight : 438.4 g/mol

The compound features an ethyl ester group, a difluorobenzyl moiety, and a methoxyphenyl group, which contribute to its unique chemical behavior and potential interactions with biological targets.

The biological activity of Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate is primarily linked to its pharmacological properties. The following mechanisms have been proposed based on interaction studies:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activities, influencing various signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific pathogens.

Comparative Analysis with Related Compounds

To better understand the biological activity of Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate, it is useful to compare it with structurally related compounds:

| Compound Name | Key Features | Differences |

|---|---|---|

| Ethyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate | Lacks difluorobenzyl group | Different chemical properties and biological activities |

| Methyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate | Methyl ester instead of ethyl | Affects reactivity and solubility |

| 2-(4-Methoxyphenyl)benzofuran-3-carboxylic acid | Lacks ester and difluorobenzyl groups | Influences chemical behavior and applications |

This table illustrates how structural variations can lead to differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of benzofuran derivatives, Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate showed promising results against certain bacterial strains. The compound exhibited significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

- Enzyme Inhibition Studies : Molecular docking studies have revealed that this compound binds effectively to target enzymes, such as MurB from Mycobacterium tuberculosis. The binding affinity was measured at approximately -11.56 kcal/mol, suggesting strong interactions that could translate into effective enzyme inhibition .

- Toxicity Assessments : Toxicity studies conducted on cell lines indicated that Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate has a favorable safety profile at therapeutic concentrations. Further research is needed to establish its safety in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。